molecular formula C7H6BrN3O B13326557 (7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol

(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B13326557
M. Wt: 228.05 g/mol
InChI Key: DBLXHOKFPRLVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features a bromine atom at the 7th position of the imidazo[4,5-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then be further reacted with various halogenated derivatives under phase transfer catalysis conditions to yield the desired product . The reaction conditions often involve the use of alkyl halides and phase transfer catalysts to achieve the desired regioisomers .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit microtubule assembly, which is crucial for cell division . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

(7-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C7H6BrN3O/c8-4-1-2-9-7-6(4)10-5(3-12)11-7/h1-2,12H,3H2,(H,9,10,11)

InChI Key

DBLXHOKFPRLVDO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)NC(=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.